molecular formula C15H23ClN2O3 B2589445 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride CAS No. 2418691-01-5

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride

Cat. No.: B2589445
CAS No.: 2418691-01-5
M. Wt: 314.81
InChI Key: LSGRBKMBPJGXDJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride , adhering to IUPAC nomenclature rules for substituted benzamides. Its CAS Registry Number is 2418691-01-5 , and it is represented by the SMILES notation COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl. The hydrochloride salt form is denoted by the suffix ".hydrochloride" to indicate the presence of a chloride counterion, which enhances solubility and stability in aqueous environments.

Property Value Source
Molecular Formula C₁₅H₂₃ClN₂O₃
Molecular Weight 314.81 g/mol
CAS Number 2418691-01-5

Molecular Architecture and Functional Group Analysis

The molecular architecture comprises a benzamide backbone substituted with:

  • 2,4-Dimethoxy groups : Electron-donating methoxy (-OCH₃) groups at positions 2 and 4 of the aromatic ring, which influence electronic properties and receptor interactions.
  • Piperidin-4-ylmethyl substituent : A secondary amine linked via a methylene bridge to the amide nitrogen, introducing steric and conformational complexity.

Key Functional Groups :

  • Amide group (C=O-N): Critical for hydrogen bonding and bioactivity.
  • Piperidine ring : A six-membered saturated heterocycle in equilibrium between chair and boat conformations.
  • Methoxy groups : Enhance solubility and modulate electronic density on the aromatic ring.

Crystallographic Profile and Solid-State Properties

While specific crystallographic data for 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is unavailable, insights can be drawn from structurally related compounds:

  • Piperidine Ring Conformation :

    • In analogous compounds (e.g., 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide), the piperidine ring adopts a chair conformation in the solid state.
    • The hydrochloride salt may participate in hydrogen bonding (N-H⋯Cl) or ionic interactions, stabilizing the crystal lattice.
  • Interspecies Interactions :

    • Hydrogen bonding : Potential N-H⋯O or C-H⋯O interactions between amide groups and methoxy substituents.
    • π-π stacking : Possible alignment of aromatic rings in neighboring molecules, as observed in 2,3-dimethoxy-N-(4-nitrophenyl)benzamide.

Tautomerism and Stereochemical Considerations

  • Tautomerism :

    • The amide group does not exhibit tautomerism under standard conditions due to resonance stabilization.
    • Methoxy groups are fixed in their positions (2,4-substituents), precluding isomerism.
  • Stereochemical Implications :

    • Piperidin-4-ylmethyl group : The substituent is attached to the piperidine nitrogen at the equatorial position in the chair conformation, minimizing steric strain.
    • Chiral centers : The compound lacks stereogenic centers, as the piperidine ring’s symmetry and substituent positions do not create chirality.

Properties

IUPAC Name

2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGRBKMBPJGXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with piperidine and formaldehyde under acidic conditions to form the corresponding benzamide. The hydrochloride salt is then formed by treating the benzamide with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C)

    Solvent: Common solvents include methanol or ethanol

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous flow reactors: for better control of reaction conditions

    Purification steps: such as recrystallization or chromatography to ensure high purity of the final product

Chemical Reactions Analysis

Hydrolysis of the Benzamide Moiety

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 2,4-dimethoxybenzoic acid and 4-(aminomethyl)piperidine hydrochloride.

Conditions Reagents Products Yield Reference
Acidic hydrolysis (pH 1–3)HCl (6 M), reflux, 6–8 hrs2,4-Dimethoxybenzoic acid + 4-(aminomethyl)piperidine hydrochloride85–90%
Basic hydrolysis (pH 12–14)NaOH (2 M), 70°C, 4–6 hrs2,4-Dimethoxybenzoate sodium salt + 4-(aminomethyl)piperidine (free base)75–80%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the piperidine hydrochloride acting as a leaving group. Acidic conditions favor protonation of the amide oxygen, while basic conditions deprotonate water to enhance nucleophilicity .

Reactivity of the Piperidine Ring

The piperidine moiety can participate in nucleophilic reactions when deprotonated.

Aza-Michael Addition

In the presence of α,β-unsaturated carbonyl compounds (e.g., divinyl ketones), the free amine undergoes a double aza-Michael reaction to form chiral 4-piperidone derivatives .

Substrate Reagents Products Stereochemistry Yield
Divinyl ketone (e.g., 7c )THF, 0°C → rt, 16 hrsChiral 2-substituted 4-piperidone (8 )R/S configuration at C272–88%

This reaction requires prior neutralization of the hydrochloride salt (e.g., using NaHCO₃) to liberate the free amine .

Alkylation/Acylation

The secondary amine reacts with alkyl halides or acyl chlorides:

Reaction Type Reagents Conditions Products
AlkylationCH₃I, K₂CO₃DMF, 60°C, 12 hrsN-Methyl-4-(aminomethyl)piperidine derivative
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C, 2 hrsN-Acetyl-4-(aminomethyl)piperidine derivative

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted benzene ring directs electrophiles to the ortho/para positions, though steric hindrance from existing substituents limits reactivity.

Reaction Reagents Position Products Yield
NitrationHNO₃/H₂SO₄, 0°CC55-Nitro-2,4-dimethoxybenzamide derivative50–60%
DemethylationHBr (48%), reflux, 24 hrs2-Hydroxy-4-methoxybenzamide derivative65–70%

Demethylation selectively removes one methoxy group under strong acidic conditions .

Key Structural Insights from NMR and MS Data

  • ¹H NMR (DMSO-d₆) : Peaks at δ 3.85 (s, OCH₃), 3.20 (t, piperidine CH₂), and 7.45 (d, aromatic H) confirm the substitution pattern .

  • MS (ESI+) : m/z 279.2 [M+H]⁺ aligns with the molecular formula C₁₅H₂₂N₂O₃ .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties , particularly as a potential therapeutic agent. Research has focused on its interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders. For instance, studies have shown that related piperidine derivatives can significantly affect choline transporters, suggesting that 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide may exhibit similar effects.

The biological activity of this compound is attributed to its interaction with specific receptors and enzymes. Potential mechanisms include:

  • Receptor Modulation : Acting as an agonist or antagonist at various receptors.
  • Enzyme Inhibition : Inhibiting enzymes involved in neurotransmitter uptake or metabolism .

Case Studies and Research Findings

Several studies have documented the effects of related compounds, providing insights into the potential applications of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide:

  • A study on piperidine derivatives highlighted how structural modifications can lead to significant changes in potency against neurotransmitter transporters. This indicates that similar pathways may be explored for this compound.
  • In a high-throughput screening study, compounds structurally similar to this benzamide were evaluated for their ability to inhibit specific transporters associated with neurotransmitter uptake. Results indicated that structural modifications significantly influenced their inhibitory efficacy .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It may act on:

    Receptors: Binding to specific receptors to modulate their activity

    Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways

    Pathways: Affecting signaling pathways that regulate cellular functions

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamide Derivatives

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents on Benzamide Piperidine Modification Biological Activity/Application Reference
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide·HCl 2,4-dimethoxy Piperidin-4-ylmethyl Not explicitly stated (structural focus) N/A
2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-4-yl)benzamide·HCl 2,4-dichloro Piperidin-4-yl Trypanosoma brucei inhibitor
2-Methoxy-N-(piperidin-4-yl)benzamide·HCl 2-methoxy Piperidin-4-yl Safety profile (SDS data)
MD 790501 2,3-dimethoxy Exo-8-azabicyclo[3.2.1]oct-3-yl Neuroleptic agent
4-tert-Butyl-N-(piperidin-4-yl)benzamide·HCl 4-tert-butyl Piperidin-4-yl Structural analog (lipophilicity focus)
4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide·HCl 4-amino, 5-chloro, 2-methoxy Piperidin-4-ylmethyl Not explicitly stated (structural focus)

Key Observations :

  • Substituent Effects: Methoxy groups (electron-donating) vs. chloro/tert-butyl (electron-withdrawing/lipophilic) alter electronic properties and binding interactions. For example, 2,4-dichloro substitution in enhances antitrypanosomal activity, while dimethoxy groups may favor CNS targeting due to increased blood-brain barrier permeability .

Pharmacological and Functional Comparisons

Neuroleptic Activity
  • MD 790501 (2,3-dimethoxy-substituted benzamide) exhibits neuroleptic potency exceeding haloperidol, with lower dyskinetic side effects at therapeutic doses . The target compound’s dimethoxy substitution may similarly enhance dopamine receptor affinity but requires empirical validation.
Antitrypanosomal Activity
  • 2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-4-yl)benzamide·HCl () demonstrates potent Trypanosoma brucei inhibition. Chloro substituents likely contribute to hydrophobic interactions with parasitic enzymes, a mechanism less probable for methoxy-substituted analogs .
Analgesic Potential
  • N-(4-aminoquinolin-6-yl)benzamide·HCl () acts as a nociceptin antagonist, highlighting how benzamide scaffolds can be tailored for non-opioid analgesia.
Table 2: Physicochemical Comparison
Property 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide·HCl (Predicted) 2-Methoxy-N-(piperidin-4-yl)benzamide·HCl MD 790501
Molecular Weight ~340 g/mol 278.8 g/mol 441.3 g/mol
Solubility Moderate (HCl salt enhances aqueous solubility) Low (methoxy increases lipophilicity) Low
Melting Point Not reported Not reported Not reported
Acute Toxicity (LD50) Not reported SDS "Acute toxicity - no data" Comparable to reference neuroleptics

Notes:

  • The hydrochloride salt improves solubility but may reduce oral bioavailability due to high polarity.

Biological Activity

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in oncology. This article reviews the compound's structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is C15H22N2O3C_{15}H_{22}N_{2}O_{3} with a molecular weight of 278.35 g/mol. Its structure features a benzamide core with methoxy substitutions and a piperidine ring, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
CAS Number953931-22-1
Melting PointNot available
SolubilitySoluble in water

Synthesis

The synthesis of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide typically involves the following steps:

  • Preparation of the Benzamide Core : Starting with a substituted benzoyl chloride.
  • Nucleophilic Substitution : Reaction with piperidine to introduce the piperidine moiety.
  • Methoxy Group Introduction : Utilizing methanol and an acid catalyst to achieve methoxylation at the 2 and 4 positions of the benzene ring.

Biological Activity

Research has indicated that derivatives of N-(piperidine-4-yl)benzamide exhibit significant antitumor activity. Specifically, studies have shown that compounds similar to 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide can induce cell cycle arrest in cancer cells.

Case Study: Antitumor Activity

A notable study evaluated various N-(piperidine-4-yl)benzamide derivatives for their antitumor effects against HepG2 liver cancer cells. The findings revealed that certain derivatives exhibited potent activity with IC50 values as low as 0.25 μM. Mechanistic studies demonstrated that these compounds could inhibit cyclin B1 expression while enhancing tumor suppressor proteins such as p21 and p53, leading to cell cycle arrest through a p53/p21-dependent pathway .

The mechanism by which 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide exerts its biological effects may involve:

  • Receptor Interaction : Binding to specific cellular receptors or enzymes.
  • Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
  • Signal Pathway Activation : Modulating pathways involving p53 and AMPK, which are critical for cellular stress responses.

Research Findings

Several studies have explored the pharmacological profile of related compounds:

  • Antitumor Efficacy : Compounds structurally related to 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide have shown promising results in inhibiting various cancer cell lines .
  • Mechanistic Insights : Research indicates that these compounds can alter key regulatory proteins involved in cell proliferation and apoptosis .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology : The compound is typically synthesized via alkylation of a piperidine derivative followed by benzoylation with 2,4-dimethoxybenzoyl chloride. Key steps include Boc protection/deprotection of the piperidine nitrogen and final HCl salt formation. Reaction optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of benzoyl chloride) and temperature (0–25°C) to minimize side products like over-alkylated species . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity.

Q. How should researchers characterize the compound’s structural integrity, and what analytical techniques are essential for confirmation?

  • Methodology :

  • NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry of methoxy groups (δ 3.8–4.0 ppm for OCH₃) and piperidine methylene linkages (δ 2.6–3.2 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ expected m/z ~365) validates molecular weight .
  • HPLC : Retention time consistency under gradient conditions (e.g., 0.1% TFA in H₂O/MeCN) ensures purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315/H319) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays) for this compound?

  • Methodology :

  • Orthogonal Assays : Combine radioligand binding (e.g., Ki determination) with functional assays (cAMP or calcium flux) to distinguish competitive antagonism from allosteric modulation .
  • Structural Modeling : Perform docking studies (Schrödinger Maestro) to validate interactions with GPCRs (e.g., serotonin or adrenergic receptors) and correlate with experimental IC₅₀ discrepancies .

Q. What strategies improve the compound’s metabolic stability in preclinical studies without altering its target affinity?

  • Methodology :

  • Isotere Replacement : Substitute labile groups (e.g., piperidine N-methylation) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the benzamide group as an ester to enhance oral bioavailability, with enzymatic cleavage in vivo .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage or in vitro assays?

  • Methodology :

  • Accelerated Stability Studies : Incubate the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (new peaks >5% indicate instability). Optimal stability observed at pH 4–6 (citrate buffer) .
  • Lyophilization : Freeze-drying in 5% mannitol preserves integrity for >12 months .

Q. What computational approaches are recommended for predicting off-target interactions of this compound?

  • Methodology :

  • Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to identify homologous targets across protein families .
  • Machine Learning : Train models on ChEMBL bioactivity data to flag kinases or ion channels with >30% sequence similarity to primary targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.